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molecular formula C19H20O7 B047937 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol CAS No. 16150-44-0

1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Cat. No. B047937
M. Wt: 360.4 g/mol
InChI Key: RUOPAUDVYRHXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05508451

Procedure details

reacting 2,6-dihydroxyacetophenone with epichlorohydrin in the presence of potassium hydroxide and isopropanol to form 1,3-bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[C:5]([OH:11])=[CH:6][CH:7]=[CH:8][C:9]=1[OH:10])=[O:3].[CH2:12]([CH:14]1[O:16][CH2:15]1)Cl.[OH-:17].[K+]>C(O)(C)C>[C:2]([C:4]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:5]=1[O:11][CH2:1][CH:2]([OH:3])[CH2:4][O:17][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([OH:10])[C:12]=1[C:14](=[O:16])[CH3:15])(=[O:3])[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=1C(=CC=CC1O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(OCC(COC2=C(C(=CC=C2)O)C(C)=O)O)C=CC=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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